YK-11

Übersicht

Beschreibung

YK11: ist ein synthetischer steroidaler selektiver Androgenrezeptor-Modulator (SARM). Es ist bekannt für seine Fähigkeit, Muskelmasse, Kraft zu erhöhen und Körperfett zu reduzieren, indem es Androgenrezeptoren anspricht und Myostatin, ein Protein, das die Muskelentwicklung reguliert, hemmt .

Wirkmechanismus

Target of Action

YK-11, also known as Z9748J6B0R, YK11, UNII-Z9748J6B0R, or YK11 cpd, is a synthetic steroidal selective androgen receptor modulator (SARM). It primarily targets the androgen receptors in skeletal muscles and bones . The androgen receptors play a crucial role in regulating muscle growth .

Mode of Action

This compound selectively binds to specific androgen receptors, rather than invading the body in a shotgun approach like anabolic steroids . It is a partial agonist of the androgen receptor, which means it induces a response in the receptor that is less than the maximum response achievable . This unique characteristic of this compound may offer potential benefits such as a more targeted action and fewer side effects compared to full agonists .

Biochemical Pathways

This compound’s action mechanism encompasses the inhibition of myostatin , a growth differentiation factor that plays a critical role in regulating muscle mass . By inhibiting myostatin, this compound allows for increased muscle development and retention . It also increases the levels of follistatin , which is an antagonist of myostatin and promotes muscle growth .

Result of Action

The molecular and cellular effects of this compound’s action include increased muscle growth, strength gains, and improvements in body composition . Cellular studies conducted on this compound suggest that it has an anabolic effect on muscle tissue and bone which is mediated through androgen receptor activation, as well as via its induction of Follistatin expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that this compound, like all SARMs, is still in the investigational phase, and its comprehensive safety profile remains undetermined . Therefore, prospective users should exercise caution, mindful of the potential for adverse effects and the current absence of regulatory endorsement for human application .

Biochemische Analyse

Biochemical Properties

YK-11 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to androgen receptors in muscle tissue, initiating a cascade of biochemical events that lead to increased protein synthesis and muscle growth . This compound also upregulates the expression of follistatin, a protein that inhibits myostatin, thereby promoting muscle growth . Additionally, this compound has been shown to activate the Akt signaling pathway, which is crucial for muscle differentiation and growth .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In muscle cells, this compound enhances protein synthesis and muscle hypertrophy by increasing follistatin levels and inhibiting myostatin . It also influences cell signaling pathways, such as the Akt pathway, which plays a critical role in cell growth and survival . Furthermore, this compound has been shown to affect gene expression by modulating the activity of androgen receptors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with androgen receptors. This compound binds to these receptors with high affinity, similar to testosterone . Unlike traditional SARMs, this compound targets both anabolic and androgenic receptors, making it effective in promoting muscle growth while minimizing systemic side effects . This compound also activates the Akt signaling pathway, which is essential for muscle differentiation and growth . This activation leads to increased protein synthesis and muscle hypertrophy by upregulating follistatin and inhibiting myostatin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained anabolic effects . Long-term studies have shown that this compound can maintain its muscle-building effects over extended periods, with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can significantly increase muscle mass and strength without causing severe side effects . High doses of this compound may lead to toxic effects, including liver damage and hormonal imbalances . It is crucial to determine the optimal dosage that maximizes the anabolic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with androgen receptors and the Akt signaling pathway . By binding to androgen receptors, this compound modulates the expression of genes involved in muscle growth and differentiation . Additionally, this compound’s inhibition of myostatin and upregulation of follistatin further enhance its anabolic effects . These interactions influence metabolic flux and metabolite levels, promoting muscle hypertrophy and strength .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with androgen receptors and binding proteins . Once inside the cell, this compound binds to androgen receptors in muscle tissue, initiating its anabolic effects . The distribution of this compound within the body is influenced by its affinity for androgen receptors, allowing it to selectively target muscle and bone tissues . This selective distribution minimizes systemic side effects and enhances its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of muscle cells . This compound binds to androgen receptors in the cytoplasm, which then translocate to the nucleus to modulate gene expression . This localization is crucial for its anabolic effects, as it allows this compound to directly influence the transcription of genes involved in muscle growth and differentiation . Additionally, this compound may undergo post-translational modifications that enhance its stability and activity within specific cellular compartments .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese beinhaltet typischerweise die Verwendung von Reagenzien wie Methyl-(2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-Methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-Dodecahydrocyclopenta[a]phenanthren-17,5'-1,3-Dioxolan]-4'-yliden]acetat .

Industrielle Produktionsverfahren: Die industrielle Produktion von YK11 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um das Endprodukt zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: YK11 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umsetzung von Hydroxylgruppen zu Ketonen.

Reduktion: Reduktion von Ketonen zu Hydroxylgruppen.

Substitution: Einführung von funktionellen Gruppen wie Methoxy- und Estergruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Methanol und Essigsäureanhydrid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte mit modifizierten funktionellen Gruppen, die zur endgültigen YK11-Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Chemie: YK11 wird in der chemischen Forschung verwendet, um seine einzigartigen Eigenschaften als selektiver Androgenrezeptor-Modulator und Myostatin-Inhibitor zu untersuchen .

Biologie: In der biologischen Forschung wird YK11 auf seine Auswirkungen auf Muskelzellen und sein Potenzial, das Muskelwachstum durch Hemmung von Myostatin zu fördern, untersucht .

Medizin: YK11 wurde als potenzielle Behandlung für Muskelverschleißerkrankungen untersucht, wie sie beispielsweise durch Sepsis oder andere chronische Krankheiten verursacht werden .

Industrie: In der Fitness- und Bodybuilding-Industrie wird YK11 als Nahrungsergänzungsmittel verwendet, um das Muskelwachstum und die Kraft zu verbessern .

Wirkmechanismus

YK11 entfaltet seine Wirkungen, indem es an Androgenrezeptoren in Muskel- und Knochengewebe bindet. Es wirkt als partieller Agonist des Androgenrezeptors und fördert die anabole Aktivität. Zusätzlich hemmt YK11 Myostatin, ein Protein, das das Muskelwachstum begrenzt, indem es die Expression von Follistatin, einem Myostatin-Antagonisten, erhöht . Diese doppelte Wirkung führt zu einem verstärkten Muskelwachstum und einer erhöhten Kraft .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

MK-0773: Ein weiterer selektiver Androgenrezeptor-Modulator mit ähnlichen anabolen Wirkungen.

TFM-4AS-1: Eine Verbindung mit Myostatin-hemmenden Eigenschaften.

Einzigartigkeit von YK11: YK11 ist einzigartig aufgrund seiner doppelten Wirkung als sowohl selektiver Androgenrezeptor-Modulator als auch Myostatin-Inhibitor. Diese Kombination ermöglicht ein stärkeres Muskelwachstum im Vergleich zu anderen Verbindungen, die nur einen einzigen Weg ansprechen .

Biologische Aktivität

YK-11, a selective androgen receptor modulator (SARM), has garnered attention for its potential anabolic effects on muscle and bone health. This article explores the biological activities of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for health and performance enhancement.

Overview of this compound

This compound is a synthetic compound that acts as an agonist of the androgen receptor (AR). It was initially developed for its potential to promote muscle growth while inhibiting myostatin, a protein that limits muscle development. The compound is structurally related to steroids but is designed to selectively target specific tissues, minimizing unwanted side effects associated with traditional anabolic steroids.

1. Androgen Receptor Activation:

this compound binds to androgen receptors in a manner similar to dihydrotestosterone (DHT), leading to activation of various signaling pathways. Notably, it has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for osteoblast proliferation and differentiation .

2. Myogenic Differentiation:

In vitro studies indicate that this compound promotes myogenic differentiation by upregulating key myogenic regulatory factors such as MyoD and Myf5 in C2C12 myoblasts, demonstrating greater anabolic activity than DHT . This suggests that this compound may enhance muscle mass and strength more effectively than traditional anabolic agents.

Osteogenic Activity

This compound has been shown to stimulate osteoblast proliferation and differentiation in MC3T3-E1 cells. Key findings include:

- Increased ALP Activity: this compound treatment resulted in elevated alkaline phosphatase (ALP) activity, a marker of osteoblastic maturation.

- Calcium Deposition: Enhanced calcium deposits were observed in treated cells, indicating improved bone mineralization .

Table 1: Effects of this compound on Osteoblast Activity

| Parameter | Control | This compound Treatment (0.01 µM) | DHT Treatment (0.01 µM) |

|---|---|---|---|

| ALP Activity | Baseline | Increased | Increased |

| Calcium Deposition | Low | High | High |

| Osteocalcin Expression | Baseline | Increased | Increased |

Neurochemical Effects

Research indicates that this compound can significantly alter neurochemistry in the hippocampus. In a study involving rats:

- Impaired Memory Consolidation: Anabolic doses of this compound led to alterations in memory processes, potentially due to increased oxidative stress and inflammation markers such as IL-1β and IL-6 .

- Oxidative Stress: this compound administration resulted in mitochondrial dysfunction and increased markers of oxidative stress, raising concerns about its neurological safety for athletes .

Table 2: Neurochemical Changes Induced by this compound

| Parameter | Control | This compound Treatment (0.35 g/kg) |

|---|---|---|

| IL-1β Levels | Baseline | Increased |

| IL-6 Levels | Baseline | Increased |

| IL-10 Levels | Baseline | Decreased |

Case Studies and Research Findings

Case Study: Muscle Wasting During Sepsis

A study highlighted the potential of this compound to mitigate muscle wasting during bacterial sepsis. The compound was found to reduce mortality rates associated with sepsis by promoting muscle retention and modulating inflammatory responses .

Research Findings:

In animal models, this compound demonstrated significant anabolic effects compared to DHT, particularly in enhancing muscle mass through follistatin modulation, which promotes glucose and amino acid uptake into skeletal muscles .

Eigenschaften

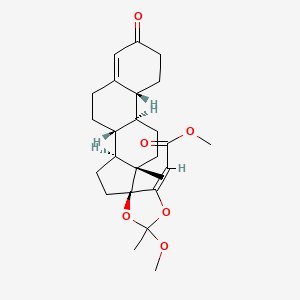

IUPAC Name |

methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQHQCDHFVGNMK-PQUNLUOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301107018 | |

| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370003-76-1 | |

| Record name | 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370003-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YK-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370003761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YK-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does YK-11 interact with the androgen receptor?

A1: this compound binds to the androgen receptor (AR), but unlike full agonists like testosterone, it acts as a partial agonist []. This means it activates the AR to a lesser extent than full agonists.

Q2: What is the significance of this compound blocking the N/C interaction of the AR?

A2: this compound inhibits the interaction between the N-terminal domain (NTD) and the ligand binding domain (LBD) of the AR, known as the N/C interaction []. This interaction is crucial for the full transcriptional activity of the AR when bound to full agonists. By blocking it, this compound may induce a distinct gene expression profile compared to full agonists.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C27H34O5 and a molecular weight of 430.56 g/mol [, ].

Q4: What spectroscopic data is available for this compound?

A4: Comprehensive mass spectrometric characterization of this compound, including fragmentation patterns under electrospray ionization (ESI) and electron ionization (EI) conditions, has been reported []. These studies, supported by stable-isotope labeling, identified diagnostic product ions, contributing to the understanding of its structure and aiding in its detection. Additionally, NMR spectral data, including 1H NMR and 13C NMR, have confirmed the structure of this compound and its hydrolyzed form [].

Q5: Is this compound a stable compound?

A5: this compound is known to be unstable, particularly in acidic conditions, where it undergoes hydrolysis []. This instability poses challenges for its formulation and storage.

Q6: What is known about the metabolism of this compound in horses?

A6: Research in horses administered this compound orally identified several phase I metabolites in both plasma and urine []. Notably, the in vivo metabolism differed significantly from in vitro metabolism observed in equine liver microsomes. The primary metabolic pathways involved mono- and di-O-demethylation and hydroxylation.

Q7: How is this compound detected in biological samples?

A7: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying this compound in biological samples, including dietary supplements [].

Q8: What are the known safety concerns associated with this compound?

A8: While specific toxicological data on this compound is limited, its classification as a SARM raises concerns about potential long-term health risks, particularly regarding hormonal effects and potential impacts on cardiovascular and prostate health. More research is needed to fully understand its safety profile.

Q9: Has this compound been found in doping control samples?

A9: Yes, this compound has been detected in doping control samples, highlighting its use as a performance-enhancing substance and the need for robust detection methods [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.